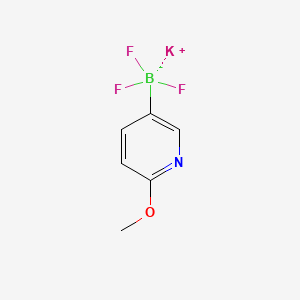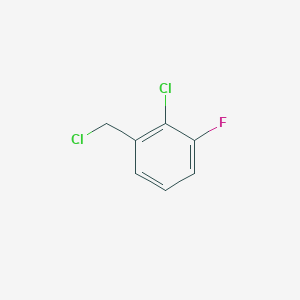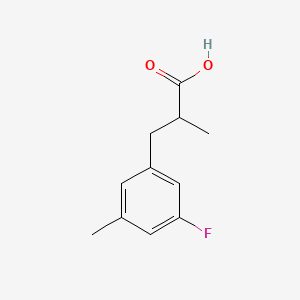
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid
Descripción general
Descripción
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid, also known as FMPA, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a simple yet versatile compound that can be used in a variety of laboratory experiments. FMPA has been extensively studied in the past few decades and has been used to further our understanding of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
Catabolism Study of DNA Base Thymine
This compound has been instrumental in understanding the catabolism of the DNA base thymine. It helps determine the overall anti addition of hydrogen to the pyrimidine at specific sites, contributing to the understanding of DNA structure and function (D. Gani et al., 1985).
Meta-C–H Arylation and Methylation
The chemical has been applied in the meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives. This process uses a U-shaped template and is significant in cross-coupling chemistry (L. Wan et al., 2013).
Radiopharmaceutical Research
It plays a role in the synthesis of non-natural amino acids for radiolabeling and biological evaluation in imaging brain tumors. This research contributes to the development of PET radioligands for cancer diagnosis (Weiping Yu et al., 2010).
Anti-Inflammatory Activity
Studies have been conducted on β-hydroxy-β-arylpropanoic acids, which are structurally similar to this compound, revealing significant anti-inflammatory activity. These studies contribute to the development of new non-steroidal anti-inflammatory drugs (S. Dilber et al., 2008).
Chiral Separations in Pharmaceutical Analysis
This compound has been used in chiral supercritical fluid chromatography for the resolution of racemic mixtures, which is crucial in the production and analysis of pharmaceuticals (Dauh-Rurng Wu et al., 2016).
Propiedades
IUPAC Name |
3-(3-fluoro-5-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-3-9(6-10(12)4-7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYQZQSLBZWVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methylphenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1457426.png)
![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
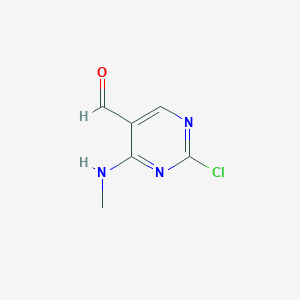
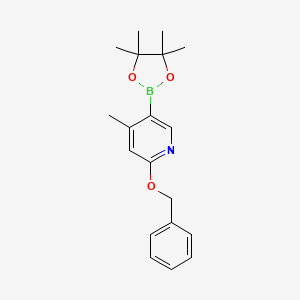
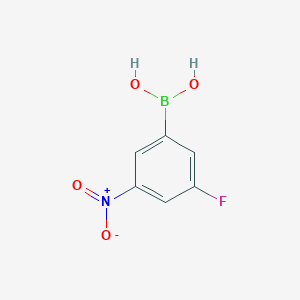
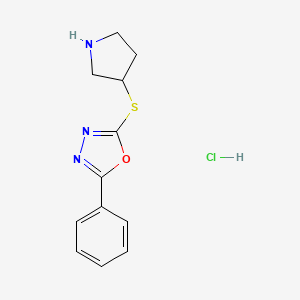

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)



![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)
